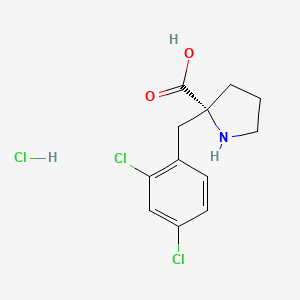

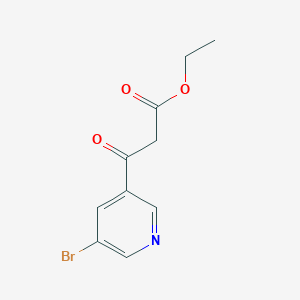

3-(5-溴吡啶-3-基)-3-氧代丙酸乙酯

描述

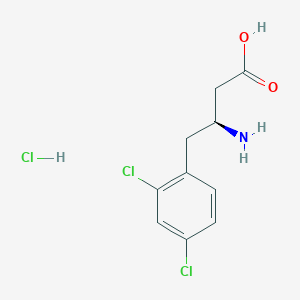

Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate is a compound that is part of a class of chemicals used in various organic synthesis processes. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo and ethyl groups attached to a pyruvate structure are discussed. These compounds are typically used as intermediates in the synthesis of more complex molecules, such as those with potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl bromopyruvate with other reagents. For instance, ethyl 3-bromo-2-oxopropanoate reacts with hydroxylamine hydrochloride to yield ethyl 3-bromo-2-(hydroxyimino)propanoate, which is an alkylating agent useful for 3-substitution of indoles under mild conditions . Another synthesis pathway involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate to produce ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate . These methods demonstrate the versatility of bromo-ethyl-pyruvate compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a related compound, shows that the six- and five-membered rings are almost planar, and the two rings are almost coplanar with a very small dihedral angle . This planarity is significant as it can influence the compound's reactivity and interaction with other molecules, which is a key consideration in the design of pharmaceuticals and other organic materials.

Chemical Reactions Analysis

The reactivity of these compounds is highlighted by their ability to undergo various chemical reactions. For example, ethyl 3-bromo-2-(hydroxyimino)propanoate can react with bases to give ethyl 2-nitrosopropenoate, an electron-deficient heterodiene . Additionally, ethyl 3-(1-bromocycloprop-1-yl)-2-oxopropionate, a precursor of ethyl cyclopropylidenepyruvate, can undergo Michael additions, Diels–Alder reactions, and [4+2] cycloadditions, showcasing a rich chemistry that can be exploited for the synthesis of new cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and storage conditions, are important for their handling and use in synthesis. Ethyl 3-bromo-2-(hydroxyimino)propanoate has a melting point range of 78-79°C and is soluble in organic solvents like ether and dichloromethane . These properties, along with the precautions necessary due to their reactivity, are crucial for researchers to understand to safely and effectively use these compounds in the laboratory.

科学研究应用

生物分析方法开发

3-(2-(4-氟苯基)氨基)-4-苯噻唑)-5-基)-3-氧代丙酸乙酯,3-(5-溴吡啶-3-基)-3-氧代丙酸乙酯的变体,表现出有效的乙酰胆碱酯酶抑制特性。研究已导致开发出一种快速且选择性的 RP-HPLC 生物分析方法,用于定量测量该分子。该方法遵循 USFDA 生物分析方法验证指南,并已用于确定该分子在人血浆中的稳定性,发现即使在孵育 120 分钟后,其稳定性仍超过 90% (Nemani, Shard, & Sengupta, 2018).

合成化学应用

在合成化学中,3-(5-溴吡啶-3-基)-3-氧代丙酸乙酯具有多种应用。它用于 3-(α-溴苄基)喹喔啉-2(1H)-酮的氧化脱溴,导致喹喔啉基芳基酮的形成 (Gorbunova & Mamedov, 2006)。此外,它充当烷基化剂,可用于在温和条件下对吲哚进行 3-取代,并与碱反应生成 2-亚硝基丙烯酸乙酯,一种缺电子的杂二烯 (Gilchrist, 2001)。

药物研究

在药物研究中,正在研究 3-(5-溴吡啶-3-基)-3-氧代丙酸乙酯衍生物的潜在医学应用。例如,该化合物已使用光谱和衍射技术表征为多晶型,以更好地了解其在药物中的特性 (Vogt et al., 2013).

作用机制

The mechanism of action of such a compound would depend on its specific chemical structure and the context in which it is used. For instance, if used as a pharmaceutical, it would likely interact with biological receptors or enzymes.

安全和危害

属性

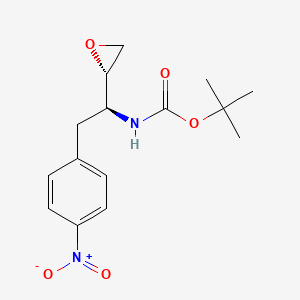

IUPAC Name |

ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNOPBDYHDTNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376704 | |

| Record name | ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883107-60-6 | |

| Record name | ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。